2,5-Dibromo-3,4,6-trifluorophenol
Overview
Description
2,5-Dibromo-3,4,6-trifluorophenol is a synthetic compound with the molecular formula C6HBr2F3O. It is commonly used in scientific research due to its unique properties and potential applications in various fields. In
Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene
- Field : Medicinal Chemistry
- Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene .
- Method : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction. This coupling method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids .
- Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. Almost all products showed potentially good properties .
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Catalyst for Olefin Polymerization
- Field : Polymer Chemistry
- Application : 2,5-Dibromo-3,4,6-trifluorophenol can be used as a supported catalyst for olefin polymerization .
- Method : The exact method of application is not specified, but typically, olefin polymerization involves the reaction of olefins (alkenes) in the presence of a catalyst to form a polymer .
- Results : The outcome of this process is the formation of a polymer, which has numerous applications in various industries, including plastics, resins, and elastomers .
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Resin Compound for Cladding of Optical Fiber
- Field : Optical Fiber Technology
- Application : 2,5-Dibromo-3,4,6-trifluorophenol can also be used as a resin compound for cladding of optical fiber .
- Method : The exact method of application is not specified, but typically, in optical fiber technology, cladding involves the application of a layer of material around the fiber core to reflect light back into the core and prevent signal loss .
- Results : The outcome of this process is an improved optical fiber that can transmit signals more efficiently .
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Organofluorine Chemistry
- Field : Chemical Research
- Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in organofluorine chemistry, which involves the study and application of organofluorine compounds .
- Method : The exact method of application is not specified, but typically, organofluorine chemistry involves the synthesis and characterization of organofluorine compounds .
- Results : The outcome of this process is the development of new organofluorine compounds, which have numerous applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
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Development of Fluorinated Organic Chemicals
- Field : Organic Chemistry
- Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the development of fluorinated organic chemicals .
- Method : The synthesis involves various methods, including the use of trifluoromethylpyridine (TFMP) derivatives .
- Results : The outcome of this process is the formation of new fluorinated organic chemicals, which have numerous applications in various industries, including agrochemicals, pharmaceuticals, and functional materials .
properties
IUPAC Name |
2,5-dibromo-3,4,6-trifluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378824 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3,4,6-trifluorophenol | |
CAS RN |
5510-39-4 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.